2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-chlorophenyl)acetamide
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Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN3O4S and its molecular weight is 488. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Research into related compounds, such as N-substituted acetamide derivatives bearing heterocyclic cores like azinane and 1,3,4-oxadiazole, has demonstrated significant antibacterial potentials. These compounds have been synthesized and evaluated for their effects against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. One compound, in particular, exhibited potent antibacterial activity, suggesting a promising avenue for the development of new antibacterial agents (Iqbal et al., 2017). Similar findings have been reported in other studies, where derivatives of ethyl nipecotate and acetamide have been synthesized and shown to possess antibacterial and anti-enzymatic potentials, indicating the relevance of such structures in antibacterial research (Nafeesa et al., 2017).
Anti-inflammatory Applications
A specific indole acetamide derivative has been synthesized and studied for its anti-inflammatory properties through molecular docking analysis. This research highlights the potential of such compounds in modulating biological pathways relevant to inflammation, offering insights into their therapeutic applications in treating inflammatory conditions (Al-Ostoot et al., 2020).
Enzyme Inhibition
Some novel thiazolidinone and acetidinone derivatives, including acetamide structures, have been synthesized and screened for antimicrobial activity. These compounds exhibit a variety of actions, including enzyme inhibition, which is crucial for developing treatments for diseases where such enzymes play a key role (Mistry et al., 2009).
Neuropharmacological Effects
Modafinil, a compound with a similar sulfonyl acetamide structure, has been studied extensively for its effects on dopamine and norepinephrine transporters, demonstrating significant neuromodulatory properties. This research provides a foundation for exploring related compounds' potential in treating neuropsychiatric disorders (Madras et al., 2006).
properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4S/c25-18-8-7-9-19(14-18)26-23(29)17-33(31,32)22-15-28(21-11-4-3-10-20(21)22)16-24(30)27-12-5-1-2-6-13-27/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNNGFNIXBSYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-chlorophenyl)acetamide |
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